6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine
説明
6-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine (CAS: 2549028-12-6) is a purine derivative featuring a 9-methyl group and a piperazine ring substituted with a 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl moiety. Its molecular formula is C₁₉H₂₂N₆, with a molecular weight of 334.42 g/mol .
特性
IUPAC Name |
6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8/c1-12-13(2)23-16(14-4-5-14)24-17(12)26-6-8-27(9-7-26)19-15-18(20-10-21-19)25(3)11-22-15/h10-11,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAYWVPZQFJIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-9-methyl-9H-purine is a compound that exhibits significant biological activity, particularly in the realms of pharmacology and medicinal chemistry. This article reviews its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a purine base linked to a piperazine moiety and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 377.448 g/mol. The structural components contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized as follows:
- Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Research indicates that derivatives with similar structures exhibit antibacterial and antifungal activities, possibly through the inhibition of nucleic acid synthesis or protein synthesis.
- Enzyme Inhibition : The compound may act as an inhibitor for several enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases.
The mechanisms through which this compound exerts its biological effects include:
- Targeting Kinases : Compounds with purine-like structures often inhibit specific kinases involved in cell signaling pathways.
- Interference with Nucleic Acid Metabolism : By mimicking nucleobases, it can disrupt DNA and RNA synthesis.
- Protein Interaction : Binding to various proteins can alter their function, leading to downstream effects on cellular processes.
Case Studies
Several studies have investigated the biological activity of this compound or similar derivatives:
Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of a related purine derivative in vitro against human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being confirmed through flow cytometry analysis.
Study 2: Antimicrobial Effects
In another investigation, the antimicrobial properties were assessed against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Rapid absorption was noted in animal models, achieving peak plasma concentrations within 1 hour post-administration.
- Distribution : High tissue distribution was observed, particularly in liver and kidney tissues.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for the majority of elimination from the body.
Data Table: Biological Activities
類似化合物との比較
The structural analogs of this compound share a common 6-piperazin-1-yl-purine core but differ in substituents on the piperazine ring and purine base. Below is a detailed comparison based on synthesis, physicochemical properties, and substituent effects.
Structural and Physicochemical Properties
Table 1: Key Parameters of 6-Piperazin-1-yl-Purine Derivatives
Key Observations:
Substituent Diversity :
- The target compound’s 2-cyclopropyl-5,6-dimethylpyrimidin-4-yl group distinguishes it from analogs with acyl (e.g., 35), sulfonyl (e.g., 17), or heterocyclic (e.g., 48) substituents. These groups influence electronic, steric, and solubility profiles.
- Sulfonyl-containing derivatives (e.g., 15, 17) exhibit higher molecular weights (~545–547 g/mol) compared to the target compound (334.42 g/mol), likely due to bulkier substituents .
Thermal Stability :
- Melting points vary widely: analogs with rigid substituents (e.g., 35, 48) show higher melting points (>190°C), while flexible groups (e.g., 37) result in lower melting points (~71°C) .
Synthetic Yield and Purity :
- Yields for analogs range from 9% (compound 32) to 79% (compound 34), influenced by steric hindrance and reaction conditions .
- All compounds exhibit >95% HPLC purity, indicating robust synthetic protocols .
Pharmacological Implications
- Cyclopropyl and Dimethyl Groups : The target compound’s pyrimidine substituents may enhance metabolic stability due to the cyclopropane ring’s resistance to oxidative metabolism .
- Sulfonyl vs. Acyl Groups : Sulfonyl-containing derivatives (e.g., 15, 17) could improve aqueous solubility and membrane permeability compared to acylated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
